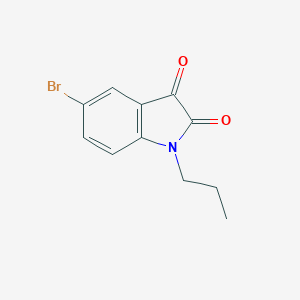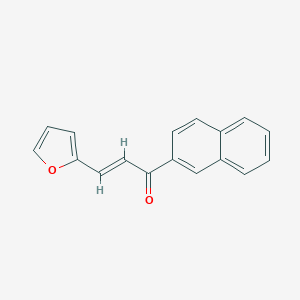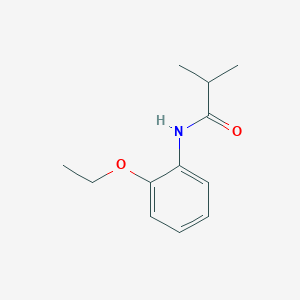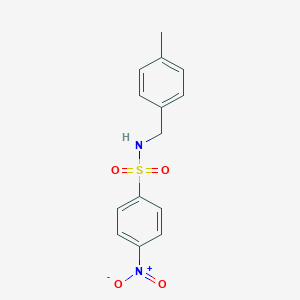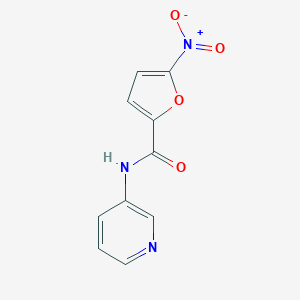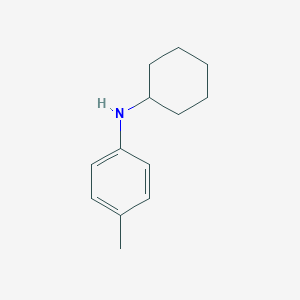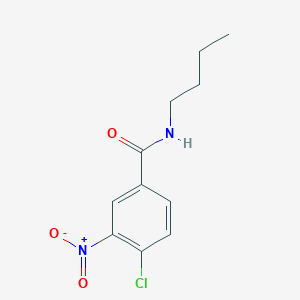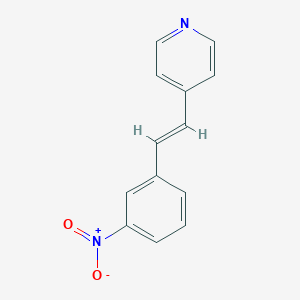
4-(3-Nitrostyryl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitrostyryl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of pyridine and contains a nitrostyryl group, which makes it a versatile molecule for various research purposes.
Mechanism Of Action
The mechanism of action of 4-(3-Nitrostyryl)pyridine is not fully understood, but it is believed to act as a free radical scavenger and an antioxidant. It has been shown to inhibit the production of reactive oxygen species and reduce oxidative stress in cells. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
4-(3-Nitrostyryl)pyridine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which may have potential therapeutic applications. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using 4-(3-Nitrostyryl)pyridine in lab experiments is its versatility. It can be used in a range of research fields, including medicinal chemistry, organic synthesis, and materials science. Its fluorescent properties also make it a useful tool for detecting reactive oxygen species in biological systems. One limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several future directions for research involving 4-(3-Nitrostyryl)pyridine. One potential area of research is its use as a therapeutic agent for inflammatory and oxidative stress-related diseases. Another area of research is its potential as a fluorescent probe for detecting reactive oxygen species in biological systems. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, 4-(3-Nitrostyryl)pyridine is a versatile chemical compound with potential applications in various scientific research fields. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, antioxidant, and anticancer properties. While there are limitations to its use in lab experiments, the potential applications for this compound make it an exciting area of research for the future.
Synthesis Methods
The synthesis of 4-(3-Nitrostyryl)pyridine involves the reaction of 3-nitrobenzaldehyde with pyridine-4-carbaldehyde in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is obtained by filtration and recrystallization. This method is relatively simple and yields a high purity product.
Scientific Research Applications
4-(3-Nitrostyryl)pyridine has potential applications in various scientific research fields, including medicinal chemistry, organic synthesis, and materials science. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a fluorescent probe for detecting reactive oxygen species in biological systems.
properties
CAS RN |
46837-95-0 |
|---|---|
Product Name |
4-(3-Nitrostyryl)pyridine |
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
4-[(E)-2-(3-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C13H10N2O2/c16-15(17)13-3-1-2-12(10-13)5-4-11-6-8-14-9-7-11/h1-10H/b5-4+ |
InChI Key |
NGMZCGIDCNUHRJ-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=CC=NC=C2 |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=CC=NC=C2 |
solubility |
11.9 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



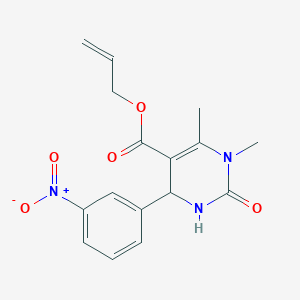
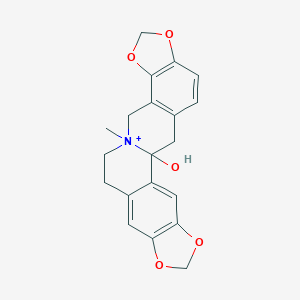
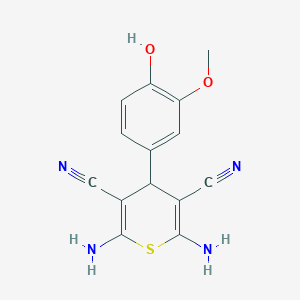
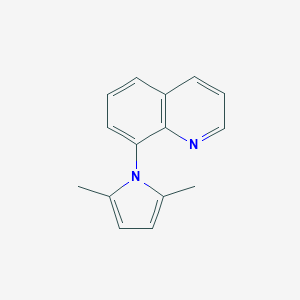
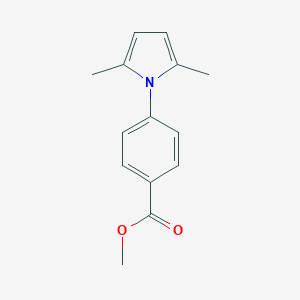
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
